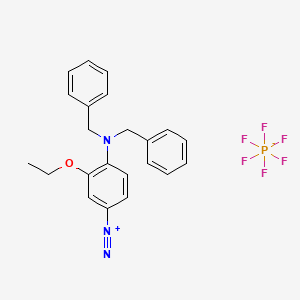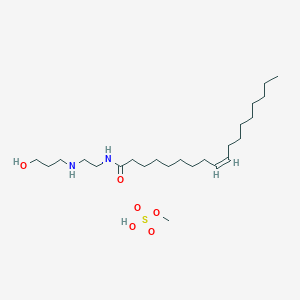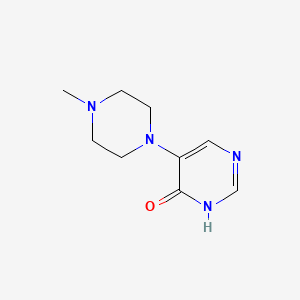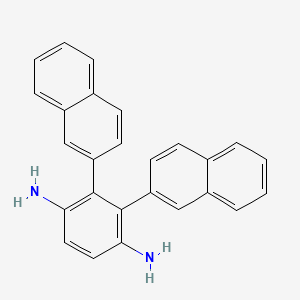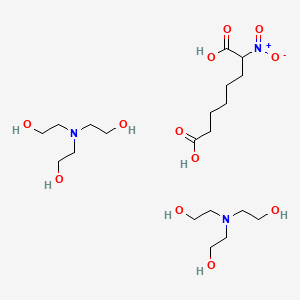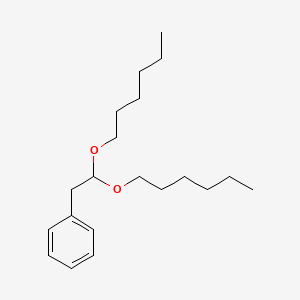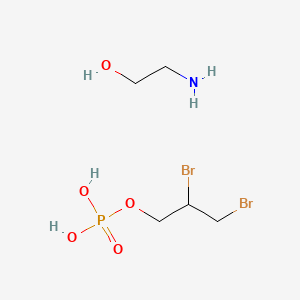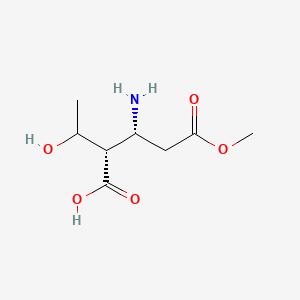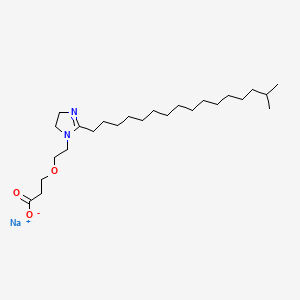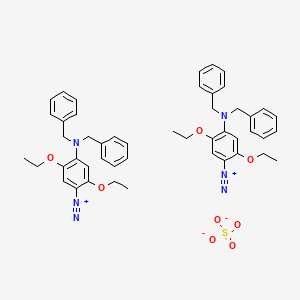
4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of dibenzylamino and diethoxy groups in the molecule adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate typically involves the diazotization of 4-(dibenzylamino)-2,5-diethoxyaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive. The use of automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used as dyes.
Reduction Reactions: The primary product is the original aniline derivative.
Wissenschaftliche Forschungsanwendungen
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate primarily involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in coupling reactions to form azo compounds, which are used in dye chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Vergleich Mit ähnlichen Verbindungen
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate can be compared with other diazonium salts, such as:
4-nitrobenzenediazonium chloride: Known for its use in the synthesis of nitro-substituted azo compounds.
4-methoxybenzenediazonium tetrafluoroborate: Used in the formation of methoxy-substituted azo dyes.
4-chlorobenzenediazonium chloride: Employed in the synthesis of chloro-substituted aromatic compounds.
The uniqueness of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate lies in the presence of both dibenzylamino and diethoxy groups, which can influence its reactivity and the properties of the resulting products. These functional groups can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
25746-72-9 |
|---|---|
Molekularformel |
C48H52N6O8S |
Molekulargewicht |
873.0 g/mol |
IUPAC-Name |
4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C24H26N3O2.H2O4S/c2*1-3-28-23-16-22(24(29-4-2)15-21(23)26-25)27(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20;1-5(2,3)4/h2*5-16H,3-4,17-18H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
QMGDTBKBBQZYSX-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
